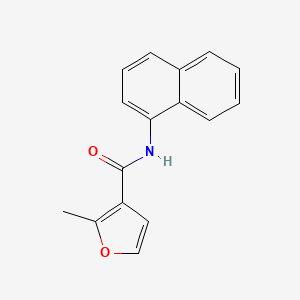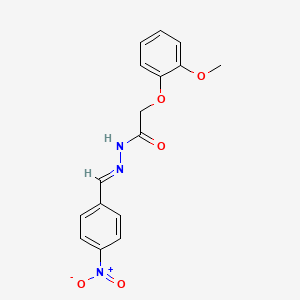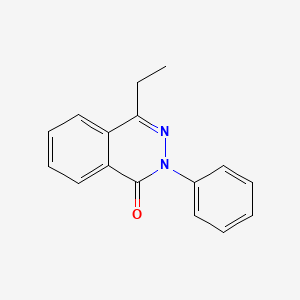![molecular formula C17H19F3N2O B5792469 1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5792469.png)
1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a furan ring and a trifluoromethyl-substituted benzyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring to the piperazine: This step involves the reaction of the furan ring with a piperazine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the bond.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The piperazine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the field of central nervous system disorders.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The furan ring and trifluoromethyl group contribute to the compound’s binding affinity and selectivity. The piperazine ring may interact with the active site of the target, leading to modulation of its activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-(2-furylmethyl)-4-benzylpiperazine: Lacks the trifluoromethyl group.
1-(2-thienylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine: Contains a thiophene ring instead of a furan ring.
1-(2-furylmethyl)-4-[4-methylbenzyl]piperazine: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine is unique due to the presence of both the furan ring and the trifluoromethyl-substituted benzyl group
特性
IUPAC Name |
1-(furan-2-ylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O/c18-17(19,20)15-5-3-14(4-6-15)12-21-7-9-22(10-8-21)13-16-2-1-11-23-16/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYVLVJYYVSCRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5792391.png)

![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5792418.png)
![METHYL 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE](/img/structure/B5792425.png)
![dimethyl 2-[(E)-3-thiophen-2-ylprop-2-enylidene]propanedioate](/img/structure/B5792430.png)


![methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate](/img/structure/B5792459.png)

![2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5792477.png)
![N,1-dimethyl-N-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B5792478.png)

![N'-{[(2,5-dichlorophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5792488.png)

